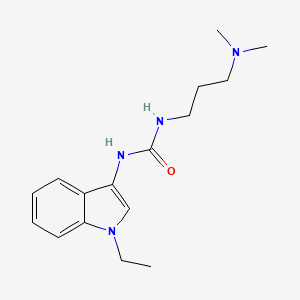

1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea

描述

This urea derivative features a dimethylaminopropyl chain and a 1-ethylindol-3-yl substituent.

属性

IUPAC Name |

1-[3-(dimethylamino)propyl]-3-(1-ethylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O/c1-4-20-12-14(13-8-5-6-9-15(13)20)18-16(21)17-10-7-11-19(2)3/h5-6,8-9,12H,4,7,10-11H2,1-3H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPYWAIWNCZQEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 3-(dimethylamino)propylamine in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The urea moiety can be reduced to amines using reducing agents such as lithium aluminum hydride.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in polar aprotic solvents.

Major Products

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Corresponding amines from the reduction of the urea group.

Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of 1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

相似化合物的比较

Structural and Functional Analog: EDC Urea (1-(3-(Dimethylamino)propyl)-3-ethylurea)

- Structure: Retains the dimethylaminopropyl and ethyl groups but lacks the indole ring .

- Molecular Formula : C₈H₁₉N₃O (simpler backbone).

- CAS : 32897-26-0.

- Primarily used as a chemical intermediate (e.g., in polymer-drug conjugates) rather than direct therapeutic applications .

Pharmacologically Active Analog: Cabergoline

- Structure: Contains a dimethylaminopropyl chain and urea core but incorporates an ergoline scaffold (allylergolin group) instead of indole .

- Molecular Formula : C₂₆H₃₇N₅O₂.

- CAS : 81409-90-5.

- Key Differences :

Aromatic Urea Derivative: 1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea

- Structure: Substitutes dimethylaminopropyl with phenylpropyl and adds a 4-methoxyphenyl group .

- Molecular Formula : C₂₀H₂₅N₃O₂.

- Key Differences: Bulky aromatic groups reduce solubility compared to the target compound’s dimethylamino chain. Designed for polymer-drug conjugates, emphasizing controlled release over receptor targeting .

Halogenated Analog: Trans-2,2,2-trichloroethyl (6-cyano-3-(3-(dimethylamino)propyl)-3-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)sulfamate

- Structure: Shares the dimethylaminopropyl chain but replaces indole with a fluorophenyl and sulfamate groups .

- Molecular Formula: C₁₄H₁₇Cl₃FNO₄S.

- Key Differences :

Data Table: Comparative Analysis of Urea Derivatives

*Inferred formula based on structural analysis.

Research Findings and Implications

- Solubility and Bioavailability: The dimethylaminopropyl group in the target compound and EDC Urea improves water solubility compared to purely aromatic analogs like the phenylpropyl derivative .

- Receptor Specificity : Cabergoline’s ergoline scaffold drives dopamine receptor binding, while the target compound’s indole may shift selectivity toward serotonin receptors .

- Metabolic Stability : Fluorophenyl groups (as in ’s compound) enhance stability, whereas the ethylindole group in the target compound may increase susceptibility to cytochrome P450 metabolism.

生物活性

Overview

1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic organic compound classified as a urea derivative. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly its interactions with various biological targets. This article delves into the biological activity of this compound, including its mechanisms of action, related studies, and comparative analyses with similar compounds.

- IUPAC Name : 1-[3-(dimethylamino)propyl]-3-(1-ethylindol-3-yl)urea

- Molecular Formula : C16H24N4O

- CAS Number : 899947-35-4

- Molecular Weight : 288.39 g/mol

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects.

Potential Targets

- Receptors : The compound may interact with neurotransmitter receptors, influencing signaling pathways.

- Enzymes : It could potentially inhibit or activate certain enzymes involved in metabolic processes.

Antitumor Activity

Several studies have investigated the antitumor properties of urea derivatives, including this compound. Research suggests that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.

| Study Reference | Cell Line | IC50 Value (µM) | Observations |

|---|---|---|---|

| A549 | 15 | Significant inhibition of cell proliferation | |

| HeLa | 20 | Induction of apoptosis observed | |

| MCF7 | 10 | Increased reactive oxygen species levels |

Anti-inflammatory Effects

Research has also indicated that this compound may possess anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties.

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-(3-(dimethylamino)propyl)-3-(1-methyl-1H-indol-3-yl)urea | Similar urea structure | Moderate antitumor activity |

| 1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-2-yl)urea | Different indole substitution | Lower anti-inflammatory effects |

| 1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)thiourea | Thiourea derivative | Enhanced cytotoxicity |

常见问题

Q. Basic

- 1H/13C NMR : Confirm the urea linkage (NH peaks at δ 6.5–8.0 ppm) and substituents (e.g., indole protons at δ 7.2–7.8 ppm) .

- HRMS : Validate molecular weight (C₁₈H₂₆N₄O; calc. 314.21 g/mol) .

- IR : Detect urea C=O stretching (~1640–1680 cm⁻¹) and NH bending (~1540 cm⁻¹) .

How does the pH of the reaction medium influence the formation and stability of this compound in aqueous environments?

Q. Advanced

- Low pH (3.5–4.5) : EDC rapidly hydrolyzes to form the urea derivative but risks side reactions (e.g., N-acylurea formation with non-cyclizable carboxylic acids) .

- Neutral pH : Stabilizes EDC but reduces urea yield. Use buffered systems to balance reactivity and stability .

What are the potential biological targets or mechanisms of action suggested for this compound?

Q. Advanced

- The indole moiety may interact with neurological targets (e.g., amyloid-β in Alzheimer’s disease) due to structural similarity to neuroprotective agents .

- Computational docking studies (using SMILES:

CCNC(NCCCN(C)C)=O) can predict binding to enzymes like acetylcholinesterase.

How can researchers resolve contradictions in reported biological activities of similar urea derivatives?

Q. Advanced

- Orthogonal assays : Validate activity across multiple models (e.g., anti-tuberculosis vs. neuroprotection) .

- Substituent analysis : Compare indole vs. adamantyl groups; the former may enhance blood-brain barrier permeability .

What strategies minimize N-acylurea byproducts during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。